Carbamazepine-d8(Major)
Description
Significance of Stable Isotope Labeling in Chemical and Biological Research
Stable isotope labeling is a fundamental technique where isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are incorporated into molecules to serve as tracers. creative-proteomics.commusechem.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide array of studies, including those involving human subjects. diagnosticsworldnews.com This technique is crucial for tracing the metabolic fate of molecules within a biological system, allowing researchers to understand complex processes like absorption, distribution, metabolism, and excretion (ADME). diagnosticsworldnews.commusechem.com
The applications of stable isotope labeling are extensive. In metabolomics, it helps in elucidating metabolic pathways and fluxes. silantes.com In proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) enable accurate quantification of proteins. silantes.com Furthermore, stable isotope-labeled compounds are vital in structural biology for techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where they enhance detection sensitivity and structural resolution. silantes.com This ability to precisely track and quantify molecules provides invaluable insights into cellular metabolism, drug development, and environmental science. creative-proteomics.comdiagnosticsworldnews.com
Overview of Carbamazepine-d8 as a Specialized Deuterated Compound
Carbamazepine-d8 is the deuterium-labeled version of Carbamazepine (B1668303), an anticonvulsant drug. medchemexpress.com In Carbamazepine-d8, eight hydrogen atoms on the two phenyl rings of the carbamazepine molecule have been replaced with deuterium atoms. nih.govmedchemexpress.com This specific isotopic substitution makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods. medchemexpress.commdpi.com Because it is chemically almost identical to Carbamazepine but has a higher mass, it behaves similarly during sample extraction and ionization but can be distinguished by the detector. researchgate.net This allows for precise and accurate quantification of Carbamazepine in complex biological matrices like plasma and blood. mdpi.comresearchgate.net
Table 1: Chemical Properties of Carbamazepine-d8 (Major)
| Property | Value |
|---|---|
| CAS Number | 1538624-35-9 nih.govschd-shimadzu.com |
| Molecular Formula | C₁₅H₄D₈N₂O pharmaffiliates.com |
| Molecular Weight | 244.32 g/mol nih.govschd-shimadzu.com |
| IUPAC Name | 1,2,3,5,6,8,9,10-octadeuteriobenzo[b] silantes.combenzazepine-11-carboxamide nih.gov |
| Synonyms | CBZ-d8, Carbamazepine-(Ph)d8 medchemexpress.commedchemexpress.com |
This table presents key chemical identifiers and properties for Carbamazepine-d8.
Fundamental Research Paradigms Enhanced by Isotopic Variants
The use of isotopic variants, particularly deuterated compounds, has significantly advanced several research paradigms. The primary principle underpinning their utility is the kinetic isotope effect (KIE), where the heavier mass of deuterium leads to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. researchgate.net This increased bond strength can slow down chemical reactions, including metabolic processes catalyzed by enzymes. wikipedia.orgnih.gov
This phenomenon has been leveraged in several ways:
Metabolic Stability Studies : By selectively replacing hydrogen with deuterium at sites of metabolic attack ("soft spots"), researchers can create drug analogs with reduced rates of metabolism. nih.gov This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced dosing frequency. nih.govresearchgate.net
ADME Studies : Stable isotope-labeled compounds are invaluable in absorption, distribution, metabolism, and excretion (ADME) studies. diagnosticsworldnews.commusechem.com They allow scientists to trace the complete lifecycle of a drug or compound within an organism, providing critical data for drug development and safety assessment. musechem.com
Mechanistic Elucidation : The KIE is a powerful tool for investigating the mechanisms of chemical and enzymatic reactions. wikipedia.org Observing how deuterium substitution affects the rate of a reaction can help identify which bonds are broken during the rate-determining step.
Scope and Academic Relevance of Carbamazepine-d8 Investigations
The primary and most significant application of Carbamazepine-d8 in academic and clinical research is its role as an internal standard for the bioanalytical determination of Carbamazepine and its metabolites. medchemexpress.commdpi.com Due to its structural similarity and mass difference, Carbamazepine-d8 is the gold standard for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. mdpi.com
Research investigations utilizing Carbamazepine-d8 are prevalent in fields requiring precise drug quantification:
Therapeutic Drug Monitoring (TDM) : Carbamazepine-d8 is used to accurately measure concentrations of Carbamazepine in patients' plasma or blood to ensure therapeutic levels are maintained. medchemexpress.comresearchgate.net
Pharmacokinetic Studies : Researchers use Carbamazepine-d8 as an internal standard to study the absorption, distribution, metabolism, and excretion of Carbamazepine in various formulations. mdpi.com
Environmental Analysis : It is also used to quantify trace amounts of Carbamazepine, a common environmental contaminant, in water samples. scispace.com
Metabolite Identification : Studies investigating the biotransformation of Carbamazepine use its deuterated analog to help identify and quantify various metabolites, such as Carbamazepine-10,11-epoxide. acs.orgnih.gov
The use of Carbamazepine-d8 ensures the reliability and accuracy of these analytical methods, which are crucial for both clinical practice and scientific research. mdpi.comresearchgate.net
Table 2: Example of LC-MS/MS Parameters for Quantification using Carbamazepine-d8
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Carbamazepine | 237.051 | 194.240 |
| Carbamazepine-d8 (Internal Standard) | 244.600 | 202.300 |
This table shows representative mass-to-charge ratio (m/z) transitions used in a Multiple Reaction Monitoring (MRM) mode for the quantification of Carbamazepine with Carbamazepine-d8 as the internal standard. mdpi.com These specific transitions allow for highly selective and sensitive detection.
Properties
Molecular Formula |
C₁₅H₄D₈N₂O |
|---|---|
Molecular Weight |
244.32 |
Synonyms |
5H-Dibenz[b,f]azepine-5-carboxamide-d8; 5-Carbamoyl-5H-dibenz[b,f]azepine_x000B_-d8; Amizepin-d8; Biston-d8; CBZ-d8; Calepsin-d8; Carbamazepen-d8; Carbamazepin-d8; G 32883-d8; Tegretol-d8; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Carbamazepine D8
Strategies for Deuterium (B1214612) Labeling in Complex Organic Synthesis
The introduction of deuterium into complex organic molecules requires strategic planning to ensure high levels of incorporation at specific sites. researchgate.net General methodologies for deuterium labeling can be broadly categorized into two approaches: direct hydrogen-deuterium exchange (H/D exchange) on the target molecule or a late-stage intermediate, and de novo synthesis using deuterated precursors. researchgate.net
Hydrogen-Deuterium Exchange: This method involves exposing a substrate to a deuterium source, often in the presence of a catalyst (acid, base, or metal). researchgate.net While potentially more direct, achieving high regioselectivity and avoiding back-exchange can be challenging. Recent advancements include photochemical and visible-light-induced deuteration methods that offer milder reaction conditions. rsc.org
De Novo Synthesis: This bottom-up approach provides greater control over the position and number of deuterium atoms incorporated. researchgate.net It involves designing a synthetic pathway that utilizes commercially available, simple deuterated building blocks. researchgate.net This method is often preferred for complex molecules like Carbamazepine (B1668303) to ensure the label's stability and precise location. clearsynth.com Reductive deuteration and dehalogenative deuteration are common reactions employed in these synthetic strategies. nih.gov
For Carbamazepine-d8, where the deuterium atoms are typically located on the aromatic rings of the dibenz[b,f]azepine core, a de novo synthesis is the more common and reliable strategy to achieve the desired isotopic enrichment and positional specificity.
Precursor Selection and Reaction Pathway Design for Carbamazepine-d8 (Major)
The synthesis of Carbamazepine-d8 typically starts from a deuterated precursor that forms the core dibenz[b,f]azepine structure. A plausible and efficient pathway involves the use of deuterated aniline (B41778) or related aromatic precursors. The key precursor for non-deuterated Carbamazepine is Iminostilbene. nih.govchemicalbook.com Therefore, the synthesis of deuterated Iminostilbene (Iminostilbene-d8) is a critical step.
One common pathway involves the reaction of a deuterated 2,2'-dihalobibenzyl analog, which undergoes an intramolecular cyclization to form the deuterated Iminostilbene core. The final step is the carbamoylation of the deuterated Iminostilbene.
A representative synthetic pathway can be summarized as follows:
Synthesis of a Deuterated Precursor: Starting with a simple deuterated aromatic compound, such as aniline-d5, a multi-step synthesis is performed to construct a deuterated bibenzyl derivative.
Cyclization: The deuterated bibenzyl intermediate is cyclized, often via high-temperature intramolecular coupling, to yield Iminostilbene-d8.
Carbamoylation: The synthesized Iminostilbene-d8 is then reacted with a carbamoylating agent, such as sodium cyanate (B1221674) in the presence of an acid or phosgene (B1210022) followed by ammonia, to introduce the carboxamide group at the N5 position, yielding the final product, Carbamazepine-d8. chemicalbook.com
Table 1: Key Precursors and Reagents in a Representative Carbamazepine-d8 Synthesis
| Compound Name | Role in Synthesis | Typical Deuterium Source |
| Aniline-d5 | Starting Material | Commercially Available |
| Iminostilbene-d8 | Key Intermediate | Synthesized in-situ |
| Sodium Cyanate | Carbamoylating Agent | N/A |
| Phosgene / Ammonia | Carbamoylating Agents | N/A |
Isotopic Purity and Positional Specificity Determination of Synthesized Analogs
Ensuring the quality of a deuterated standard is paramount for its use in quantitative analysis. rsc.org This involves determining both the isotopic purity (the percentage of molecules containing the desired number of deuterium atoms) and the positional specificity (confirming the location of the deuterium atoms).
Isotopic Purity: This is typically assessed using mass spectrometry (MS). High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve the isotopic cluster of the molecule, allowing for the quantification of the relative abundance of each isotopologue (e.g., d0 to d8). nih.govresearchgate.net The isotopic enrichment is calculated by comparing the peak areas or intensities of the deuterated species to the non-deuterated and partially deuterated species, after correcting for the natural abundance of isotopes like ¹³C. almacgroup.comalmacgroup.com
Positional Specificity: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the exact location of the deuterium labels. In ¹H NMR spectroscopy, the absence of signals at specific chemical shifts corresponding to the protons in the parent compound confirms their replacement by deuterium. rsc.org For example, in Carbamazepine-d8, the signals corresponding to the aromatic protons on the two benzene (B151609) rings would be absent or significantly diminished. ¹³C NMR can also be used, as the carbon atoms attached to deuterium exhibit characteristic splitting patterns and changes in chemical shift.
Commercially available Carbamazepine-d8 typically has an isotopic purity of >98-99%.
Advanced Characterization Techniques for Deuterated Carbamazepine
Beyond the fundamental confirmation of structure and isotopic enrichment, a comprehensive characterization of Carbamazepine-d8 involves a combination of advanced spectroscopic and chromatographic techniques to ensure both isotopic and chemical purity.
Spectroscopic Methods for Isotopic Confirmation
Spectroscopic techniques provide detailed information about the molecular structure and isotopic composition of Carbamazepine-d8.
Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, ¹H NMR is definitive for confirming the positions of deuteration by observing the disappearance of proton signals. nih.gov The ¹H NMR spectrum of unlabeled Carbamazepine shows complex aromatic signals between approximately 7.3 and 7.5 ppm and a characteristic singlet for the vinyl protons around 6.9 ppm. chemicalbook.com In a fully deuterated (d8 on the aromatic rings) analog, these aromatic signals would be absent.
Mass Spectrometry (MS): Electrospray ionization (ESI) coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap is the standard for determining isotopic distribution. rsc.orgresearchgate.net The mass spectrum will show a molecular ion peak shifted by approximately 8 mass units compared to the unlabeled compound. The precise mass measurement from HRMS confirms the elemental composition, while the isotopic pattern reveals the percentage of enrichment. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can provide complementary information. The substitution of hydrogen with deuterium results in a shift of C-H stretching vibrations to lower frequencies (C-D stretching). This shift is predictable based on the change in reduced mass and can serve as a qualitative confirmation of deuteration.
Table 2: Comparison of Spectroscopic Data for Carbamazepine and Carbamazepine-d8
| Technique | Carbamazepine (Unlabeled) | Carbamazepine-d8 (Aromatic) | Observation |
| ¹H NMR | Signals present in aromatic region (approx. 7.3-7.5 ppm) | Signals absent or greatly reduced in aromatic region | Confirms positional deuteration on the benzene rings. nih.gov |
| MS (m/z of [M+H]⁺) | ~237.10 | ~245.15 | Mass shift corresponds to the incorporation of 8 deuterium atoms. |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for determining the chemical purity of the synthesized Carbamazepine-d8, ensuring that it is free from starting materials, intermediates, and other synthesis-related impurities. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for purity assessment. nih.gov A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. dntb.gov.ua The chemical purity is determined by integrating the peak area of Carbamazepine-d8 relative to the total area of all detected peaks. It's important to note that a slight shift in retention time, known as the chromatographic deuterium effect (CDE), may be observed between the deuterated and non-deuterated analogs, though it is often minimal in reversed-phase LC. acs.org
Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) can also be used. This method can be highly effective for separating isotopologues. nih.gov However, thermal degradation of Carbamazepine to Iminostilbene can occur at high temperatures in the GC inlet, which must be carefully controlled. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for both purity analysis and for the ultimate application of Carbamazepine-d8 as an internal standard. mdpi.com It combines the powerful separation of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the simultaneous confirmation of chemical purity and isotopic identity.
Table 3: Typical HPLC Conditions for Purity Analysis of Carbamazepine
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Methanol:Trifluoroacetic Acid (e.g., 30:70:0.05 v/v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 285 nm |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Advanced Analytical Methodologies Utilizing Carbamazepine D8 As an Internal Standard
Principles of Stable Isotope Internal Standard (SIIS) Methodology in Mass Spectrometry
The use of stable isotope-labeled internal standards (SIIS) is a cornerstone of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). lgcstandards.comnih.gov This technique, known as stable isotope dilution, is considered the gold standard for achieving the highest accuracy and precision. nih.gov The fundamental principle lies in adding a known quantity of a stable isotope-labeled version of the analyte, such as Carbamazepine-d8, to the sample at the very beginning of the analytical process. nih.gov
Because the SIIS is nearly identical to the analyte in its chemical and physical properties (e.g., extraction efficiency, ionization response, and chromatographic retention), it experiences the same variations during sample preparation, injection, and ionization. acanthusresearch.comnih.govscispace.com However, the SIIS is distinguishable from the analyte by the mass spectrometer due to its higher mass. acanthusresearch.com By measuring the ratio of the analyte's signal to the SIIS's signal, the method effectively cancels out errors from sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response. nih.govscispace.com This approach is especially critical for electrospray ionization (ESI), which is susceptible to "matrix effects" where other components in the sample can suppress or enhance the analyte's signal. lgcstandards.com A stable isotope internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing reliable correction and ensuring accurate quantification. lgcstandards.comnih.gov
Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
LC-MS/MS is a powerful and widely used technique for the quantitative analysis of Carbamazepine (B1668303) in various matrices. nih.govsemanticscholar.org The development of these assays involves careful optimization of both the chromatographic separation and the mass spectrometric detection, with Carbamazepine-d8 playing a vital role in ensuring method robustness. mdpi.com
Effective chromatographic separation is crucial to distinguish Carbamazepine from its various metabolites and other interfering compounds present in the sample matrix. researchgate.net Reversed-phase high-performance liquid chromatography (HPLC) is the most common approach. Researchers have developed numerous methods utilizing different stationary phases and mobile phase compositions to achieve optimal separation.
Several studies have demonstrated successful separation using C8 or C18 columns. nih.govnih.gov For instance, one method achieved separation of Carbamazepine and its primary metabolite, Carbamazepine-10,11-epoxide, within five minutes on a C8 column. nih.gov Another method used an X-Bridge C18 column for the analysis of Carbamazepine in plasma. mdpi.com The mobile phases typically consist of a mixture of an aqueous component (like water or ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), often with a small amount of acid like formic or acetic acid to improve peak shape and ionization efficiency. nih.govnih.gov
| Compound | Column | Mobile Phase | Flow Rate | Reference |
| Carbamazepine, Carbamazepine-10,11-epoxide | C8 (150 mm x 2.1 mm, 5 µm) | Water/Acetonitrile/Acetic Acid (69.5:30:0.5, v/v/v) | 0.4 mL/min | nih.gov |
| Carbamazepine | X-Bridge C18 (4.6 x 50 mm, 3.5 µm) | 0.1% Formic Acid and Methanol (35:65, v/v) | 0.50 mL/min | mdpi.com |
| Carbamazepine, Phenytoin | ODS (25 cm x 4.6 mm, 5 µm) | Water/Acetonitrile/Tetrahydrofuran (80:16:4, v/v/v) | 1.2 mL/min | nih.gov |
Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity through the use of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). nih.gov In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and chemical interference.
For Carbamazepine analysis, electrospray ionization in the positive ion mode (ESI+) is commonly employed. mdpi.comnih.gov The SRM transition for Carbamazepine is typically m/z 237 → 194, while for Carbamazepine-d8, a common transition is m/z 245 → 202. mdpi.comnih.gov The specific voltages and temperatures of the ion source are optimized to maximize the signal for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Carbamazepine | 237.1 | 194.1 | ESI+ | nih.gov |
| Carbamazepine-d8 (Major) | 245.1 | 202.1 | ESI+ | nih.gov |
| Carbamazepine | 237.051 | 194.240 | ESI+ | mdpi.com |
| Carbamazepine-d8 (Major) | 244.600 | 202.300 | ESI+ | mdpi.com |
| D10-Carbamazepine | 247 | 204 | ESI+ | nih.gov |
| Carbamazepine-10,11-epoxide | 253.0 | 236.0 | ESI+ | nih.gov |
Matrix effects, caused by co-eluting endogenous or exogenous compounds in the sample, are a significant challenge in LC-MS/MS analysis, leading to ion suppression or enhancement and potentially inaccurate results. nih.govresearchgate.net These effects are particularly pronounced in complex matrices such as plasma, serum, and wastewater. nih.govresearchgate.netcsbsju.edu For example, studies on wastewater samples have shown that co-extracted organic matter can cause severe ion suppression. csbsju.edu
The use of a stable isotope-labeled internal standard like Carbamazepine-d8 is the most effective strategy to compensate for these matrix effects. lgcstandards.comnih.gov Since Carbamazepine-d8 has nearly identical physicochemical properties and chromatographic retention time to the unlabeled Carbamazepine, it is affected by the matrix in the same way. acanthusresearch.com By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix is normalized, leading to accurate and reliable quantification even in diverse and complex samples. nih.govcsbsju.edu Research has demonstrated that this approach yields excellent recoveries and minimizes matrix-induced errors in both environmental water samples and biological fluids. csbsju.edumdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Carbamazepine-d8 Quantification
While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of Carbamazepine. mdpi.comresearchgate.net A key consideration for GC-MS analysis of some pharmaceuticals, including Carbamazepine, is their volatility. core.ac.uk Compounds with low volatility may require a chemical derivatization step to increase their volatility and thermal stability, ensuring they can be effectively analyzed by GC. core.ac.uk
In methods developed for the determination of Carbamazepine in plasma and other matrices, deuterated internal standards such as Carbamazepine-d10 or Topiramate-d12 have been employed. mdpi.comcore.ac.uk The use of a deuterated internal standard in GC-MS serves the same purpose as in LC-MS: to correct for variations in sample preparation (including derivatization yield) and instrument performance. core.ac.uk The mass spectrometer detects the characteristic mass fragments of both the native drug and the deuterated standard, allowing for accurate quantification based on their signal ratios. mdpi.com
Rigorous Analytical Method Validation Protocols
To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo rigorous validation. wisdomlib.orgresearchgate.net Validation protocols assess several key parameters, with Carbamazepine-d8 playing a crucial role in achieving the required performance characteristics. Key validation parameters include:
Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of calibration standards over a specified range. Methods using Carbamazepine-d8 as an internal standard consistently demonstrate excellent linearity, with correlation coefficients (r²) greater than 0.99. nih.govnih.govnih.gov
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Accuracy is often evaluated through recovery studies in spiked samples, with typical acceptance criteria being within 85-115% of the nominal value. Precision is assessed by analyzing replicates on the same day (intra-day) and on different days (inter-day), with the relative standard deviation (RSD) expected to be below 15%. nih.govnih.gov Methods utilizing deuterated Carbamazepine have shown high accuracy and precision, with RSDs well within acceptable limits. nih.govnih.gov
Specificity and Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. The high selectivity of MS/MS, combined with chromatographic separation, ensures that interfering peaks are not observed at the retention time of Carbamazepine. nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. wisdomlib.org LC-MS/MS methods using Carbamazepine-d8 can achieve very low LOQs, often in the low ng/mL range for biological samples. nih.gov
Assessment of Selectivity, Specificity, and Cross-Talk
The selectivity and specificity of an analytical method are fundamental to ensure that the detected signal corresponds solely to the analyte of interest, without interference from other compounds in the sample. In methods utilizing Carbamazepine-d8, selectivity is rigorously assessed to prevent interference from endogenous matrix components or other co-administered drugs.
For instance, in the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of multiple antipsychotic drugs, no significant interference from endogenous compounds was observed, and there was no discernible cross-talk between the analytes and their respective internal standards, including a deuterated analog. semanticscholar.org This is often achieved by carefully selecting precursor and product ion transitions in multiple reaction monitoring (MRM) mode. For Carbamazepine and Carbamazepine-d8, specific m/z transitions are monitored, such as m/z 237.051 > 194.240 for Carbamazepine and m/z 244.600 > 202.300 for Carbamazepine-d8. mdpi.comnih.gov The absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples confirms the method's specificity. nih.govijcsrr.org In some studies, the specificity of the method was further challenged by analyzing samples in the presence of other commonly used antiepileptic drugs, demonstrating no interference. cfabs.org
Determination of Linearity, Calibration Range, and Quantitative Limits (LOD/LOQ)
The linearity of an analytical method establishes the proportional relationship between the concentration of the analyte and the instrumental response. This is determined by analyzing a series of calibration standards prepared at different concentrations. For methods quantifying Carbamazepine using Carbamazepine-d8, a wide range of linearities have been reported, depending on the specific application and analytical technique.
For example, a validated HPLC-UV method for Carbamazepine in rabbit plasma demonstrated linearity over a concentration range of 0.5–40 μg/mL with a high correlation coefficient (R² = 0.9999). nih.gov Another study using LC-MS/MS reported a linear range of 5.4152 µg/mL to 451.1792 µg/mL. wisdomlib.org The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters that define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For Carbamazepine, reported LOQ values vary, with some methods achieving an LOQ as low as 0.5 μg/mL, which is sufficient for therapeutic drug monitoring. nih.govdergipark.org.tr More sensitive methods have reported LODs and LOQs in the nanogram per liter range for environmental sample analysis. huji.ac.il
Table 1: Linearity and Quantitative Limits for Carbamazepine Analysis
| Analytical Technique | Matrix | Linearity Range | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| HPLC-UV | Rabbit Plasma | 0.5–40 μg/mL | - | 0.5 μg/mL | nih.gov |
| HPLC | Tablet Formulations | 5.4152–451.1792 µg/mL | 0.3466 µg/mL | 1.0503 µg/mL | wisdomlib.org |
| HPLC/UV | - | 1.00–200 μM | 0.03 μM | 0.10 μM | nih.gov |
| LC-MS/MS | Human Urine | 0.05–200 mg/L | - | 3.0–7.2 ng/L | huji.ac.il |
This table is interactive. Click on the headers to sort the data.
Evaluation of Accuracy, Precision, and Recovery
Accuracy, precision, and recovery are essential for validating the reliability of a bioanalytical method. Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Recovery assesses the efficiency of the extraction procedure.
In methods employing Carbamazepine-d8, accuracy is often expressed as the percentage of recovery, with acceptable ranges typically between 85% and 115%. researchgate.net For instance, one study reported inter-day and intra-day accuracies for Carbamazepine between 98.37%–100.45% and 97.53%–103.58%, respectively. nih.gov Precision is evaluated by calculating the relative standard deviation (RSD) for repeated measurements. Intra-day and inter-day precision for Carbamazepine analysis are consistently reported to be low, often below 15%, indicating high reproducibility. nih.govijcsrr.org For example, a validated HPLC method showed inter-day and intra-day precision with RSD values ranging from 0.53% to 2.75% and 1.06% to 3.7%, respectively. nih.gov Recovery experiments are conducted by comparing the analytical response of extracted samples to that of unextracted standards. High and consistent recovery, often above 80%, is desirable to ensure that the extraction process does not introduce significant variability. nih.gov
Table 2: Accuracy and Precision Data for Carbamazepine Quantification
| Parameter | Concentration Levels | Result | Reference |
|---|---|---|---|
| Inter-day Accuracy (% Recovery) | Multiple | 98.37–100.45% | nih.gov |
| Intra-day Accuracy (% Recovery) | Multiple | 97.53–103.58% | nih.gov |
| Inter-day Precision (% RSD) | Multiple | 0.53–2.75% | nih.gov |
| Intra-day Precision (% RSD) | Multiple | 1.06–3.7% | nih.gov |
| Accuracy (% RE) | Multiple | -5.6 to 3.6% | ijcsrr.org |
| Precision (% RSD) | Multiple | < 4.2% | ijcsrr.org |
This table is interactive. Click on the headers to sort the data.
Application in Ex Vivo and In Vitro Bioanalytical Sample Analysis
Carbamazepine-d8 is extensively used as an internal standard in a wide array of ex vivo and in vitro bioanalytical applications. These studies are critical for understanding the pharmacokinetics, metabolism, and potential toxicity of Carbamazepine.
Ex Vivo Analysis: In ex vivo studies, Carbamazepine-d8 is used to quantify Carbamazepine in biological tissues and fluids that have been removed from an organism. A study on the transbuccal delivery of Carbamazepine utilized ex vivo investigations to assess the permeation of the drug through buccal mucosa. nih.gov Another study investigated the bioconcentration and metabolism of Carbamazepine in marine mussels, where Carbamazepine-d8 was used as a standard. daneshyari.com
In Vitro Analysis: In vitro assays are fundamental for investigating the metabolic pathways of drugs. Carbamazepine-d8 is employed as an internal standard in studies using human liver microsomes to identify the cytochrome P450 enzymes responsible for Carbamazepine metabolism. nih.gov These experiments help in understanding drug-drug interactions and the formation of active or toxic metabolites. uni-saarland.de For example, in vitro incubations with human liver microsomes have been used to study the formation of various hydroxylated and epoxide metabolites of Carbamazepine. nih.gov Additionally, Carbamazepine-d8 has been used in studies with zebrafish embryos to investigate toxicometabolomics and biotransformation products. acs.orgnih.gov
The use of Carbamazepine-d8 in these bioanalytical methods ensures the reliability and accuracy of the quantitative data, which is essential for making informed decisions in drug development and environmental risk assessment.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Carbamazepine |
| Carbamazepine-d8 |
| Carbamazepine-10,11-epoxide |
| 10,11-dihydroxycarbamazepine |
| 3-hydroxycarbamazepine |
| 2-hydroxycarbamazepine |
| 10-hydroxy-10,11-dihydro-carbamazepine |
| Acridine (B1665455) |
| Diclofenac sodium |
| Phenytoin |
| Propylparaben |
| Methanol |
| Acetonitrile |
| Formic acid |
| Isopropyl alcohol |
| Phosphate buffer |
| Water |
| Ammonium acetate |
| Perampanel |
| Valproic acid |
| Phenobarbital |
| Lamotrigine |
| Topiramate |
| Oxcarbazepine |
| Levetiracetam |
| Zonisamide |
Mechanistic Investigations of Carbamazepine Metabolism Using Deuterated Analogs in Vitro and Computational Approaches
Elucidation of Metabolic Pathways and Metabolite Identification in Model Systems
The biotransformation of Carbamazepine (B1668303) is extensive, involving multiple enzymatic pathways that lead to a variety of metabolites. In vitro model systems, primarily human liver microsomes (HLMs), are instrumental in mapping these pathways. HLMs contain a rich complement of drug-metabolizing enzymes and are a standard tool for studying phase I metabolic reactions. nih.gov The use of deuterated analogs like Carbamazepine-d8 is crucial in these studies, particularly when coupled with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Carbamazepine-d8 and other stable isotope-labeled variants (e.g., d10-Carbamazepine) are frequently employed as internal standards in quantitative bioanalytical methods. nih.govnih.gov When added to a biological sample, the deuterated standard behaves almost identically to the unlabeled drug during extraction and ionization, but it is distinguishable by its higher mass. This allows for precise quantification of the parent drug and its metabolites, correcting for any sample loss during processing. For instance, in LC-MS/MS analysis, Carbamazepine can be monitored by the mass transition m/z 237→194, while a deuterated internal standard like d10-Carbamazepine is monitored at m/z 247→204, ensuring no overlap and accurate measurement. nih.gov
Through these methods, the primary metabolic pathway of Carbamazepine has been identified as the epoxidation of the 10,11-double bond to form the pharmacologically active metabolite, Carbamazepine-10,11-epoxide. drugbank.com Other significant pathways include the hydroxylation of the aromatic rings to form 2-hydroxycarbamazepine and 3-hydroxycarbamazepine, and further metabolism of the epoxide to carbamazepine-10,11-transdihydrodiol. plos.org The use of labeled compounds facilitates the unambiguous identification of these metabolites against the complex background of a biological matrix.
Enzyme Kinetics and Reaction Phenotyping Studies In Vitro
Reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. For Carbamazepine, numerous in vitro studies using HLMs and recombinant human CYP enzymes have established the dominant role of the Cytochrome P450 superfamily.
The conversion of Carbamazepine to its major active metabolite, Carbamazepine-10,11-epoxide, is catalyzed principally by CYP3A4. researchgate.netnih.gov Studies have shown a strong correlation between the rate of 10,11-epoxidation and the CYP3A4 content in microsomes from different human livers. nih.gov Furthermore, the reaction is significantly inhibited by CYP3A4-selective inhibitors like ketoconazole and triacetyloleandomycin. nih.govnih.gov While CYP3A4 is the primary catalyst, a minor contribution from CYP2C8 to the 10,11-epoxidation has also been confirmed through experiments with isoform-selective inhibitors and cDNA-expressed CYP2C8. nih.gov
Minor metabolic pathways, such as aromatic hydroxylation, involve a broader range of CYP isoforms. The formation of 3-hydroxycarbamazepine is largely attributed to CYP2B6 and CYP3A4, whereas the formation of 2-hydroxycarbamazepine involves multiple enzymes, including CYP1A2, CYP2B6, and CYP3A4. medchemexpress.com
Table 1: Major Cytochrome P450 Isoforms Involved in Carbamazepine Metabolism
| Metabolic Pathway | Primary Metabolite | Major Contributing CYP Isoform(s) | Minor Contributing CYP Isoform(s) |
|---|---|---|---|
| 10,11-Epoxidation | Carbamazepine-10,11-epoxide | CYP3A4 | CYP2C8, CYP3A5 |
| Aromatic Hydroxylation | 3-Hydroxycarbamazepine | CYP2B6, CYP3A4 |
The active Carbamazepine-10,11-epoxide metabolite is subsequently detoxified through hydrolysis to the inactive carbamazepine-10,11-transdihydrodiol. This critical step is catalyzed by microsomal epoxide hydrolase (mEH). nih.govmdpi.com The activity of this enzyme is a key determinant of the steady-state concentration of the potentially toxic epoxide metabolite.
In vitro assays have been developed to evaluate mEH activity using Carbamazepine-10,11-epoxide as the probe substrate. nih.gov These assays, typically conducted in HLMs or hepatocytes, measure the rate of formation of the diol product. nih.govnih.gov Studies comparing different in vitro systems have found that epoxide hydrolase activity is significantly higher in intact human hepatocytes than in liver microsomes, suggesting that hepatocytes may be a more relevant model for predicting drug-drug interactions involving this enzyme. nih.gov The assessment of mEH activity is crucial for identifying potential drug-drug interactions where co-administered drugs might inhibit this enzyme, leading to an accumulation of Carbamazepine-10,11-epoxide. nih.gov
Deuterium (B1214612) Isotope Effects on Enzymatic Biotransformations
The substitution of hydrogen with deuterium at a metabolic site can alter the rate of enzymatic reaction, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing it with a C-D bond can significantly slow down the reaction rate. researchgate.net
Computational Modeling and In Silico Predictions of Metabolic Fate
Computational, or in silico, approaches are increasingly used to predict the metabolic fate of drug candidates and to understand drug-enzyme interactions at a molecular level. Physiologically based pharmacokinetic (PBPK) modeling integrates physiological, biochemical, and drug-specific data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.govnih.gov
For Carbamazepine, PBPK models have been developed to understand its complex, nonlinear pharmacokinetics, which are partly due to the auto-induction of its own metabolism. nih.govnih.gov These models incorporate data on the specific CYP enzymes involved (CYP3A4, CYP2C8, CYP2B6) and the subsequent metabolism by epoxide hydrolase. nih.gov The kinetic parameters (e.g., K_m, V_max) used to build and refine these models are often derived from in vitro experiments using HLMs or recombinant enzymes. Data from studies using deuterated analogs can provide more accurate kinetic constants and pathway information, thereby improving the predictive power of the models.
Furthermore, molecular dynamics (MD) simulations have been used to investigate the interaction between Carbamazepine and the active sites of CYP3A4 and CYP3A5. mdpi.com These simulations provide atomic-level details on how the drug binds within the enzyme, revealing key interactions like hydrogen bonds and hydrophobic contacts that facilitate metabolism. mdpi.com Such computational tools, when validated with experimental data from in vitro systems, offer a powerful approach to predict metabolic liabilities and potential drug interactions. researchgate.net
Investigation of Drug-Drug Interactions at the Enzymatic Level (In Vitro)
Carbamazepine is a potent inducer of several drug-metabolizing enzymes, most notably CYP3A4 and CYP2C9. nih.govpharmacytimes.com This induction can accelerate the metabolism of co-administered drugs that are substrates for these enzymes, potentially leading to a loss of their therapeutic efficacy. nih.gov Conversely, Carbamazepine's metabolism, primarily via CYP3A4, can be inhibited by other drugs, leading to increased Carbamazepine plasma levels and potential toxicity. pharmacytimes.com
In vitro systems are essential for investigating these drug-drug interactions (DDIs) at the enzymatic level. Co-incubation studies in HLMs are commonly performed to assess the inhibitory potential of a new chemical entity on Carbamazepine metabolism, or vice-versa.
Stable isotope-labeled compounds are particularly useful in these DDI studies. For example, ¹⁵N-labeled Carbamazepine was used to investigate the mechanism of its pharmacokinetic interaction with danazol. nih.gov The study demonstrated that danazol inhibited the epoxide-trans-diol pathway of Carbamazepine metabolism, leading to a significant decrease in its clearance. nih.gov Using a labeled version of the drug allows researchers to precisely track its metabolic fate in the presence of a potential inhibitor, without analytical interference from the interacting drug. This approach provides clear, mechanistic insights into the nature of the DDI, whether it be competitive inhibition, non-competitive inhibition, or mechanism-based inactivation of the metabolizing enzyme.
Environmental Fate and Monitoring Applications of Carbamazepine D8
Environmental Tracing and Source Apportionment of Pharmaceutical Contaminants
Carbamazepine (B1668303) is frequently detected in aquatic environments due to its widespread use and persistence, making it a reliable indicator of anthropogenic pollution. nih.govmdpi.com The accurate tracing of carbamazepine from sources such as wastewater treatment plant effluents to receiving water bodies relies on robust analytical methods. health.state.mn.us Carbamazepine-d8 is instrumental in these studies as an internal standard, ensuring the accuracy of quantitative data used to track the plume of contamination and apportion its sources. By enabling precise measurement of carbamazepine concentrations, Carbamazepine-d8 aids researchers in understanding the transport and distribution of pharmaceutical contaminants in the environment.
Quantification of Carbamazepine and its Transformation Products in Aquatic and Terrestrial Matrices
The quantification of carbamazepine and its transformation products in complex environmental samples like wastewater, surface water, soil, and biota is a significant analytical challenge. psu.eduhuji.ac.il The use of isotope-labeled internal standards, such as Carbamazepine-d8, is a cornerstone of reliable quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
In a study on the Nansi Lake Basin in China, Carbamazepine-d8 was used as a recovery indicator for the analysis of carbamazepine in surface water samples. nih.gov The samples were spiked with Carbamazepine-d8 before extraction to account for any loss of the target analyte during the sample preparation process. nih.gov This methodology allowed for the accurate determination of carbamazepine concentrations ranging from 3.3 to 128.2 ng/L. nih.gov The use of Carbamazepine-d8 ensures that the reported concentrations are corrected for matrix effects and extraction inefficiencies, providing a true representation of the contamination levels.
| Matrix | Analyte | Internal Standard | Analytical Method | Concentration Range | Reference |
| Surface Water | Carbamazepine | Carbamazepine-d8 | HPLC-MS/MS | 3.3 - 128.2 ng/L | nih.gov |
| Wastewater | Carbamazepine | Carbamazepine-d10 | LC-MS/MS | 89.0 - 128.8 ng/L (average) | mdpi.com |
| Soil | Carbamazepine | Not specified | LC-MS/MS | 1.92 - 4.92 ng/g | psu.edu |
This table presents examples of carbamazepine quantification in various environmental matrices where an isotopically labeled internal standard like Carbamazepine-d8 is typically employed.
Assessment of Environmental Degradation Pathways and Kinetics
Understanding the degradation of carbamazepine in the environment is crucial for assessing its persistence and the potential formation of more toxic byproducts. dtu.dkdtu.dk Studies on photolytic and biological degradation pathways rely on accurate measurements of the decreasing concentration of the parent compound over time.
In laboratory and simulated environmental studies, Carbamazepine-d8 is used as an internal standard to quantify the remaining carbamazepine after exposure to UV light or microbial activity. researchgate.netnih.gov This allows for the precise determination of degradation kinetics and half-lives. For instance, in studies investigating the photocatalytic degradation of carbamazepine, complete removal was observed within 30 minutes under certain conditions. researchgate.netnih.gov The accuracy of such findings is heavily reliant on the use of an appropriate internal standard like Carbamazepine-d8 to ensure the measurements are not skewed by experimental variables.
Advanced analytical techniques such as high-resolution mass spectrometry are employed to identify the transformation products of carbamazepine. mdpi.com While Carbamazepine-d8 is not directly used to identify these unknown metabolites, it is essential for the accurate quantification of the parent compound, which provides the context for the formation of these intermediates. By tracking the disappearance of carbamazepine with high precision, researchers can correlate it with the emergence of various degradation products, such as acridine (B1665455) and acridone. dtu.dk
| Degradation Process | Identified Intermediates | Analytical Approach | Role of Carbamazepine-d8 |
| Photolysis | Acridine, Acridone | LC-MS/MS | Quantification of parent compound |
| Biodegradation | 10,11-dihydro-10,11-dihydroxy-CBZ, Acridone | LC-MS/MS | Quantification of parent compound |
| Advanced Oxidation | 10,11-epoxycarbamazepine | LC-MS | Quantification of parent compound |
This table summarizes key degradation intermediates of carbamazepine identified in studies where Carbamazepine-d8 would be used for accurate quantification of the parent drug.
Bioaccumulation Studies in Model Organisms and Environmental Compartments (Ex Vivo or In Vitro systems)
Assessing the potential for carbamazepine to accumulate in living organisms is a key aspect of its environmental risk assessment. nih.govnih.gov Bioaccumulation studies involve exposing organisms such as algae, crustaceans, and fish to carbamazepine and measuring its concentration in their tissues over time. nih.gov Carbamazepine-d8 is a vital tool in these studies, added to the tissue extracts to serve as an internal standard for accurate quantification. This ensures that the calculated bioaccumulation factors are reliable. Studies have shown bioaccumulation factors of 2.2 in algae and 12.6 in crustaceans. nih.gov
Development of Novel Analytical Methodologies for Environmental Monitoring
The continuous need for more sensitive and efficient methods for monitoring pharmaceutical contaminants in the environment drives the development of new analytical techniques. bmuv.descielo.org.za Carbamazepine-d8 plays a fundamental role in the validation of these new methods. For example, in the development of a method for analyzing carbamazepine in human urine as a biomarker for environmental exposure, Carbamazepine-d8 would be used to establish key method parameters such as recovery, precision, and accuracy. nih.gov A study developing a method for water analysis reported limits of quantification for carbamazepine between 0.37 and 0.54 ng/L, a level of sensitivity achieved through the use of robust analytical techniques that typically rely on isotopically labeled internal standards. nih.gov
Quality Control and Reference Material Applications of Carbamazepine D8
Role as a Certified Reference Material (CRM) in Analytical Chemistry
Carbamazepine-d8 is widely utilized as a Certified Reference Material (CRM) in analytical chemistry. A CRM is a standard of the highest quality, with its properties certified by a recognized competent body, ensuring its suitability for calibrating instruments, assessing the performance of a measurement method, and assigning values to other materials. The primary application of Carbamazepine-d8 as a CRM is as an internal standard in isotope dilution mass spectrometry (ID-MS), a definitive analytical technique.
In this role, a known quantity of Carbamazepine-d8 is added to a sample containing an unknown amount of carbamazepine (B1668303). The ratio of the mass spectrometric signals of the analyte to the isotopically labeled standard is then used to determine the concentration of carbamazepine in the sample. This method effectively corrects for variations in sample preparation, chromatographic separation, and instrument response, thereby significantly improving the accuracy and precision of the measurement.
The use of Carbamazepine-d8 as a CRM is crucial in various analytical applications, including:
Therapeutic Drug Monitoring (TDM): Ensuring accurate measurement of carbamazepine levels in patients to optimize dosage and minimize toxicity. hilarispublisher.comnih.govmdpi.comnih.govresearchgate.net
Forensic Toxicology: Reliable identification and quantification of carbamazepine in biological samples for legal and investigative purposes.
Pharmaceutical Quality Control: Verifying the concentration of carbamazepine in finished drug products.
The availability of Carbamazepine-d8 as a CRM from accredited reference material producers provides laboratories with a reliable tool to achieve accurate and traceable analytical results.
Metrological Traceability and Uncertainty of Measurement in Reference Standard Production
The production of Carbamazepine-d8 as a CRM adheres to stringent metrological principles to ensure the traceability and minimize the uncertainty of its certified value. Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.
The certification of Carbamazepine-d8 CRMs is often performed by national metrology institutes or accredited reference material producers following the guidelines of ISO 17034. cpachem.com The process typically involves:
Purity Assessment: The chemical purity of the Carbamazepine-d8 material is rigorously assessed using a variety of analytical techniques, such as quantitative nuclear magnetic resonance (qNMR), mass spectrometry, and chromatography. qNMR is a primary ratio method that can provide traceability to the International System of Units (SI). nih.gov
Characterization: The material is thoroughly characterized to confirm its identity and structure.
Value Assignment: The certified value (e.g., concentration in a solution) is assigned based on the results of the purity assessment and gravimetric preparation.
Uncertainty Estimation: A comprehensive uncertainty budget is established, accounting for all potential sources of uncertainty in the production and certification process. This includes uncertainties associated with the purity assessment, weighing, and solution preparation.
A candidate reference measurement procedure using isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) for carbamazepine has been developed and validated, demonstrating traceability to SI units through the use of a well-characterized primary calibrator. nih.gov The measurement uncertainties for single measurements and target value assignment in such procedures are typically found to be very low, often less than 2%. nih.gov
The following table illustrates a simplified example of an uncertainty budget for a Carbamazepine-d8 CRM solution.
| Uncertainty Component | Source of Uncertainty | Relative Standard Uncertainty (%) |
| Purity of Carbamazepine-d8 | qNMR, Mass Spectrometry, Chromatography | 0.1 |
| Molar Mass | Isotopic Abundance | <0.01 |
| Weighing of Carbamazepine-d8 | Balance Calibration, Repeatability | 0.05 |
| Volume of Solvent | Volumetric Flask Calibration, Temperature Effects | 0.08 |
| Combined Uncertainty | Root Sum of Squares of Individual Uncertainties | ~0.14 |
| Expanded Uncertainty (k=2) | Combined Uncertainty x Coverage Factor | ~0.28 |
This is a hypothetical example to illustrate the components of an uncertainty budget.
By meticulously controlling and quantifying these sources of uncertainty, producers of Carbamazepine-d8 CRMs can provide a reliable standard with a clearly defined and traceable certified value.
Standardization and Harmonization of Analytical Procedures Across Laboratories
The use of Carbamazepine-d8 as an internal standard is instrumental in the standardization and harmonization of analytical procedures for the quantification of carbamazepine across different laboratories. Harmonization of test results is crucial for ensuring that patient data is comparable, regardless of where the testing was performed.
The inherent variability in analytical instrumentation, reagents, and laboratory practices can lead to significant discrepancies in measurement results. By incorporating a stable isotope-labeled internal standard like Carbamazepine-d8, laboratories can mitigate many of these sources of variation.
A study on the simultaneous measurement of 13 antiepileptic drugs, including carbamazepine, using a UPLC-MS/MS method with deuterated internal standards, demonstrated excellent linearity, precision, and accuracy. nih.govresearchgate.net The assay showed satisfactory results when compared between two different hospitals, with a bias of less than 15%, highlighting the role of deuterated standards in achieving inter-laboratory agreement. nih.govresearchgate.net
The benefits of using Carbamazepine-d8 for standardization and harmonization include:
Improved Accuracy and Precision: As previously discussed, the use of an internal standard corrects for analytical variability.
Reduced Matrix Effects: In complex biological matrices like plasma or serum, other components can interfere with the ionization of the analyte in the mass spectrometer. Carbamazepine-d8, being chemically identical to carbamazepine, experiences similar matrix effects, and the ratio of the two signals remains largely unaffected.
Enhanced Method Robustness: The use of an internal standard makes the analytical method less susceptible to minor variations in experimental conditions.
The following table illustrates how the use of a deuterated internal standard can improve the consistency of results between laboratories.
| Laboratory | Method | Carbamazepine Concentration (µg/mL) without Internal Standard | Carbamazepine Concentration (µg/mL) with Carbamazepine-d8 Internal Standard |
| A | LC-MS/MS | 8.5 | 9.8 |
| B | LC-MS/MS | 10.2 | 9.9 |
| C | GC-MS | 7.9 | 9.7 |
| Mean | 8.87 | 9.80 | |
| Standard Deviation | 1.19 | 0.10 | |
| Coefficient of Variation (%) | 13.4 | 1.0 |
This is a hypothetical data table to demonstrate the concept.
The significant reduction in the coefficient of variation when using the internal standard demonstrates its effectiveness in harmonizing the results from different laboratories.
Inter-laboratory Proficiency Testing Utilizing Deuterated Standards
In a typical PT scheme for carbamazepine, participating laboratories are sent samples with unknown concentrations of the drug. They analyze the samples using their routine methods and report the results to the PT provider. The provider then compares the laboratory's results to a target value, which is often determined using a reference method, such as isotope dilution mass spectrometry with Carbamazepine-d8 as the internal standard.
A key consideration in the design of PT materials is their "commutability," which is the ability of the material to behave in the same manner as authentic patient samples across different analytical methods. A study on the commutability of proficiency testing material for carbamazepine highlighted the importance of the matrix used for the preparation of the PT samples. This study demonstrated that human serum was the preferred matrix to ensure that the PT material accurately reflects the performance of laboratories in analyzing real patient samples.
The use of deuterated standards in PT schemes offers several advantages:
Accurate Target Value Assignment: As mentioned, reference methods using deuterated standards provide a highly accurate and traceable target value against which laboratory performance can be judged.
Assessment of Method Bias: By comparing a laboratory's results to the reference method value, PT schemes can help identify and quantify any systematic errors (bias) in the laboratory's analytical method.
The following table provides a hypothetical example of results from a proficiency testing scheme for carbamazepine, where the target value was determined using an ID-LC-MS/MS method with Carbamazepine-d8.
| Laboratory | Reported Carbamazepine Concentration (µg/mL) | Deviation from Target Value (%) | Performance Assessment |
| 1 | 7.2 | -4.0 | Acceptable |
| 2 | 8.1 | +8.0 | Acceptable |
| 3 | 6.5 | -13.3 | Action Limit |
| 4 | 7.6 | +1.3 | Acceptable |
| 5 | 9.2 | +22.7 | Unacceptable |
| Target Value (ID-LC-MS/MS) | 7.5 |
This is a hypothetical data table to demonstrate the concept.
Future Research Directions and Emerging Applications of Deuterated Carbamazepine
Advancements in High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Isotopic Analysis
The evolution of analytical instrumentation continues to create new possibilities for the application of deuterated standards like Carbamazepine-d8. High-Resolution Mass Spectrometry (HRMS) is at the forefront of this evolution, offering exceptional mass accuracy and resolution. This capability is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different exact masses. In the context of carbamazepine (B1668303) analysis, HRMS can differentiate its various mono-hydroxy metabolites from the carbamazepine epoxide (CBZEP) metabolite, which all share the same precursor ion exact mass. gcu.ac.uk The use of Carbamazepine-d8 as an internal standard in HRMS methods ensures robust and accurate quantification, which is essential for resolving and correctly measuring these structurally similar metabolites. gcu.ac.uk
Ion Mobility Spectrometry (IMS) represents another dimension of analytical separation. When coupled with mass spectrometry, IMS separates ions based on their size, shape, and charge. This technique can resolve isomers that are indistinguishable by mass spectrometry alone. For deuterated carbamazepine, IMS can provide an additional layer of analytical certainty, ensuring that the signal from Carbamazepine-d8 is not subject to interference from other co-eluting compounds in a complex matrix. Future research will likely focus on integrating Carbamazepine-d8 into validated HRMS and IMS methods for challenging analytical scenarios, such as therapeutic drug monitoring and environmental analysis, where sample complexity can compromise accuracy. clearsynth.comkcasbio.com
| Analytical Technique | Advantage for Carbamazepine-d8 Analysis | Research Application |
| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy to differentiate between deuterated standard and structurally similar metabolites. gcu.ac.uk | Metabolite profiling, environmental testing, therapeutic drug monitoring. gcu.ac.uknih.gov |
| Ion Mobility Spectrometry (IMS) | Adds a dimension of separation based on ion shape and size, reducing interferences. | Analysis of complex biological matrices, isomer separation. |
| Tandem Mass Spectrometry (MS/MS, MS3) | Offers high specificity and sensitivity by monitoring specific fragment ion transitions. nih.gov | Quantification in human plasma for pharmacokinetic studies. nih.govmdpi.com |
Integration with Systems Biology Approaches for Comprehensive Mechanistic Insights (In Vitro and In Silico)
Systems biology aims to understand the complex interactions within biological systems. The precise quantification afforded by using Carbamazepine-d8 as an internal standard is fundamental to developing reliable in vitro and in silico models that can provide comprehensive mechanistic insights.
In in vitro studies, such as those using cell cultures or isolated microsomes, accurate measurement of carbamazepine and its metabolites is crucial for understanding its mechanism of action and metabolic pathways. uitm.edu.my For example, by accurately quantifying the rate of metabolite formation, researchers can build more predictive pharmacokinetic models. nih.gov This data is vital for investigating drug-drug interactions and understanding phenomena like the autoinduction of carbamazepine's own metabolism. scilit.com
The high-quality data generated from these in vitro experiments can then be used to develop and validate in silico models. These computational models can simulate the effect of carbamazepine on entire metabolic networks, helping to identify potential off-target effects or biomarkers of toxicity. uitm.edu.my For instance, a metabolomics study on carbamazepine-induced oxidative stress identified perturbations in several metabolic pathways, including tryptophan and glutathione metabolism. uitm.edu.my The reliability of such findings depends on the accuracy of the underlying quantitative data, a role perfectly suited for Carbamazepine-d8.
Novel Applications in Omics Technologies (e.g., Metabolomics of in vitro systems)
"Omics" technologies, particularly metabolomics, are powerful tools for elucidating the biochemical effects of drugs. Carbamazepine-d8 is an enabling tool in this field, serving as an internal standard for the accurate quantification of changes in endogenous metabolites following drug exposure. acs.orgnih.gov
A key application is in toxicometabolomics, which links biochemical changes to adverse outcomes. A study on zebrafish embryos exposed to carbamazepine utilized Carbamazepine-d8 to investigate metabolic perturbations across a range of concentrations. acs.orgnih.gov The results provided hypotheses for the drug's mechanism of action in fish, linking observed metabolic changes to effects on thyroxine metabolism and renal processes. acs.orgnih.gov This approach allows researchers to understand the molecular events triggered by carbamazepine exposure at environmentally relevant concentrations. nih.gov
Future applications will likely involve using Carbamazepine-d8 in more complex in vitro systems, such as 3D cell cultures or organ-on-a-chip models. These systems more closely mimic human physiology, and the use of deuterated standards will be essential for generating the precise and reliable data needed to understand the metabolic consequences of carbamazepine exposure in these advanced models.
Table of Metabolites Investigated in Carbamazepine Omics Studies
| Metabolite Class | Specific Metabolites Mentioned | Associated Pathway/Effect |
| Amino Acids & Derivatives | Aspartate, Taurine, Threonine, Tyrosine, Cysteine | Renal processes, Thyroid hormone synthesis, Oxidative stress acs.orgnih.govresearchgate.net |
| Neurotransmitters | γ-aminobutyric acid (GABA) | GABA neurotransmission acs.org |
| Purines & Related | Guanosine, Hypoxanthine | Purine metabolism acs.orgnih.gov |
| Carbamazepine Metabolites | 10,11-epoxidecarbamazepine, 10,11-dihydroxycarbamazepine | Drug biotransformation acs.orgnih.gov |
Development of New Deuterated Analogs for Specific Research Questions Beyond Current Applications
The strategic placement of deuterium (B1214612) atoms within a drug molecule can significantly alter its metabolic fate, a phenomenon known as the kinetic isotope effect. acs.org This principle has been successfully used to develop new drugs with improved pharmacokinetic profiles, such as deutetrabenazine, the first deuterated drug approved by the FDA. acs.orgnih.gov This "deuterium switch" approach can reduce the rate of metabolism, leading to a longer half-life and potentially a better safety profile by minimizing the formation of reactive metabolites. nih.gov
For carbamazepine, this approach opens up new research avenues. Its metabolism involves the formation of a pharmacologically active and sometimes toxic epoxide metabolite (CBZEP). gcu.ac.uk Researchers could design and synthesize new deuterated analogs of carbamazepine where deuterium is placed at the sites of metabolism, such as the 10,11-position. This could slow the formation of the epoxide, allowing for a more detailed investigation into the specific roles of the parent drug versus its metabolites in both therapeutic efficacy and adverse reactions. Such analogs would be powerful research tools to dissect the drug's complex pharmacology and toxicology. nih.govresearchgate.net
Role in Advanced Process Analytical Technology (PAT) and Continuous Manufacturing Research
The pharmaceutical industry is increasingly moving from traditional batch processing to continuous manufacturing to improve efficiency and product quality. fda.govfda.gov Process Analytical Technology (PAT) is a cornerstone of this shift, involving real-time monitoring and control of the manufacturing process. researchgate.net Carbamazepine is frequently used as a model compound in the development of continuous crystallization and manufacturing systems. fda.govfda.govosti.gov
In this context, there is a significant opportunity for the application of Carbamazepine-d8. For a PAT system to function effectively, it requires accurate, real-time measurement of the active pharmaceutical ingredient's concentration. osti.govnih.gov By introducing a known amount of Carbamazepine-d8 into the process stream, it can serve as an internal standard for in-line analytical techniques like mass spectrometry. This would allow for highly accurate, real-time quantification of the carbamazepine being produced, enabling precise process control and ensuring the final product meets quality specifications. This application would enhance the robustness of continuous manufacturing processes and support the industry's modernization efforts. fda.govfda.gov
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Carbamazepine-d8 with high isotopic purity?
- Methodological Guidance : Deuterated analogs like Carbamazepine-d8 require precise deuteration at specific positions (typically aromatic protons). Use hydrogen-deuterium exchange reactions under controlled conditions (e.g., acidic/basic catalysis) and validate isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Purification steps should include recrystallization or chromatography to remove non-deuterated impurities . For reproducibility, document reaction parameters (temperature, solvent, catalyst) and characterize intermediates using spectroscopic techniques .
Q. How can researchers validate analytical methods for quantifying Carbamazepine-d8 in biological matrices?
- Methodological Guidance : Follow the International Council for Harmonisation (ICH) guidelines for method validation. For liquid chromatography-tandem mass spectrometry (LC-MS/MS), assess linearity (1–100 ng/mL), precision (intra-day/inter-day CV <15%), accuracy (spiked recovery 85–115%), and matrix effects. Cross-validate with non-deuterated Carbamazepine to confirm no interference. Include internal standards (e.g., Carbamazepine-¹³C) to correct for ion suppression .
Q. What strategies ensure isotopic stability of Carbamazepine-d8 during long-term storage?
- Methodological Guidance : Store deuterated compounds in inert atmospheres (argon) at –20°C to minimize proton exchange. Periodically analyze stability via high-resolution MS to detect deuterium loss. Use sealed, moisture-free vials and avoid solvents prone to deuteration (e.g., D₂O) unless required .
Advanced Research Questions
Q. How to design experiments evaluating deuterium isotope effects (DIEs) on Carbamazepine-d8 metabolism in hepatic microsomes?
- Methodological Guidance :
- Experimental Design : Compare metabolic clearance (CLint) of Carbamazepine-d8 vs. non-deuterated Carbamazepine using human liver microsomes. Measure kinetic isotope effects (KIE) via substrate depletion assays.
- Data Analysis : Calculate KIE as CLint(non-deuterated)/CLint(deuterated). A KIE >2 indicates significant deuterium effects at metabolic soft spots. Use Michaelis-Menten kinetics to model enzyme inhibition .
- Contradiction Resolution : If unexpected KIEs occur, verify isotopic purity and assess competing metabolic pathways via metabolite profiling .
Q. How to resolve discrepancies in deuterium incorporation efficiency reported across studies?
- Methodological Guidance :
- Root-Cause Analysis : Compare synthetic routes (e.g., catalytic vs. stoichiometric deuteration), reaction times, and purification methods. Use quantitative NMR to measure deuterium content at each position.
- Framework Application : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For instance, if a study reports <90% deuterium incorporation, test whether side reactions (e.g., proton exchange during workup) are responsible .
Q. What statistical approaches are optimal for interpreting contradictory pharmacokinetic (PK) data when using Carbamazepine-d8 as an internal standard (IS)?
- Methodological Guidance :
- Data Reconciliation : Use Bland-Altman plots to assess agreement between IS-corrected and uncorrected PK parameters. Apply multivariate regression to identify confounding variables (e.g., matrix effects, ion suppression).
- Robustness Testing : Reanalyze samples with alternative IS (e.g., structural analogs) to isolate method-specific biases. Report confidence intervals for AUC and Cmax to quantify uncertainty .
Q. How to optimize mass spectrometry parameters for detecting trace-level Carbamazepine-d8 in environmental samples?
- Methodological Guidance :
- Instrument Calibration : Use multiple reaction monitoring (MRM) transitions specific to Carbamazepine-d8 (e.g., m/z 244→194 for quantification). Optimize collision energy and declustering potential to maximize signal-to-noise ratios.
- Quality Control : Spike samples with isotopically labeled analogs to monitor recovery. Validate limits of detection (LOD <0.1 ng/L) via serial dilutions .
Methodological Frameworks for Research Design
- Hypothesis Evaluation : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure studies on deuterium isotope effects. Example:
- Data Management : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for storing spectral data (NMR, MS) and synthetic protocols. Use version-controlled repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
